molecular formula C13H11Cl2NO2S B12202354 N-benzyl-3,4-dichlorobenzenesulfonamide

N-benzyl-3,4-dichlorobenzenesulfonamide

Cat. No.: B12202354
M. Wt: 316.2 g/mol
InChI Key: FVDAKQRQAZDZMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical and Contemporary Significance of Sulfonamide-Based Compounds in Medicinal Chemistry

The journey of sulfonamides in medicine began with the discovery of prontosil, the first commercially available antibacterial agent. This discovery marked a pivotal moment in medical history, leading to the development of a wide array of "sulfa drugs" that have saved countless lives. The sulfonamide functional group is recognized as a pharmacologically significant scaffold due to its presence in numerous biologically active compounds. researchgate.net Historically, these compounds were at the forefront of the fight against bacterial infections.

In contemporary medicinal chemistry, the significance of the sulfonamide moiety extends far beyond its antibacterial origins. researchgate.net Sulfonamide derivatives are now integral to the treatment of a diverse range of conditions. For instance, hydrochlorothiazide (B1673439) is an effective diuretic used to lower blood pressure, while other derivatives like chlorthalidone (B1668885) and indapamide (B195227) also serve as antihypertensive drugs. cerradopub.com.br The versatility of the sulfonamide scaffold is further demonstrated by its incorporation into carbonic anhydrase inhibitors, which can be beneficial for patients with severe heart failure. cerradopub.com.br Modern research continues to explore sulfonamides for novel therapeutic applications, including anticancer, antioxidant, and anti-inflammatory agents. nih.govfrontiersin.org

Structural Classification and Relevance of Dichlorobenzenesulfonamide Derivatives

N-benzyl-3,4-dichlorobenzenesulfonamide belongs to the class of N-substituted dichlorobenzenesulfonamide derivatives. The defining feature of this class is a benzenesulfonamide (B165840) core substituted with two chlorine atoms on the benzene (B151609) ring. The position of these chlorine atoms (e.g., 2,4-dichloro, 3,4-dichloro, or 3,5-dichloro) significantly influences the molecule's electronic and steric properties, thereby affecting its reactivity and biological activity.

The dichlorobenzenesulfonamide moiety is a valuable pharmacophore in drug design. For example, the 2,4-dichlorobenzenesulfonamide (B1301883) fragment has been incorporated into chalcone (B49325) hybrids to create compounds with notable anticancer effects against various human cancer cell lines, including cervical, leukemia, and gastric adenocarcinoma cells. nih.govresearchgate.net The synthesis of new chalcone derivatives containing a 2,4-dichlorobenzenesulfonamide group has been a subject of study, with the resulting compounds showing promise as multifunctional drugs. mdpi.com Similarly, the crystal structure of related compounds like 4-amino-3,5-dichlorobenzenesulfonamide (B1346951) has been analyzed to understand the intermolecular interactions that can influence their solid-state properties. doaj.org The strategic use of this dichlorinated scaffold allows chemists to create libraries of compounds for screening against various biological targets.

Overview of Current Research Trends Focusing on this compound and its Analogues

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, significant research on its close analogues provides insight into the potential applications and synthetic strategies for this class of molecules. Research trends indicate a strong focus on synthesizing and evaluating N-substituted and dichlorinated benzenesulfonamides for their therapeutic potential, particularly as anticancer and antimicrobial agents.

One area of research involves the synthesis of various N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. For instance, a study detailed the synthesis of N-Cyclohexyl-N-benzyl-4-chlorobenzenesulfonamide, a close analogue, which was characterized by its melting point and spectral data. researchgate.net Another study focused on creating N-benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides to screen for antibacterial activity. researchgate.net

A significant trend is the hybridization of the dichlorobenzenesulfonamide scaffold with other pharmacophores. Researchers have designed and synthesized chalcone derivatives bearing a 2,4-dichlorobenzenesulfonamide moiety, which have demonstrated significant anticancer and antioxidant properties. nih.gov One such derivative, compound 5 in a recent study, showed high activity against the AGS gastric adenocarcinoma cell line, arresting the cell cycle and inducing mitochondrial membrane depolarization. nih.govresearchgate.net The inhibitory concentrations (IC₅₀) of these compounds highlight their potency.

Anticancer Activity of Chalcone-Sulfonamide Hybrids (IC₅₀ in µg/mL) nih.govresearchgate.net
CompoundHeLa (Cervical Cancer)HL-60 (Leukemia)AGS (Gastric Adenocarcinoma)
Derivative 44.211.131.89
Derivative 53.891.020.89
Derivative 69.632.543.54

Furthermore, research into N-benzyl sulfonamides has identified their potential as inhibitors of bacterial cell division, representing a novel approach to antibiotic development. nih.gov A high-throughput screen identified a lead compound, an N-benzyl-3-sulfonamidopyrrolidine, that causes lethal cell filamentation in E. coli. nih.gov This suggests that the N-benzyl group, as present in this compound, is a key structural element for certain biological activities.

The synthesis of these analogues often involves reacting a substituted benzenesulfonyl chloride with an appropriate amine. For example, N-alkyl/aryl-4-chlorobenzenesulfonamides have been synthesized by treating amines with 4-chlorobenzenesulfonyl chloride, followed by reaction with agents like benzyl (B1604629) chloride. researchgate.netwho.int

Synthesis and Properties of Selected Sulfonamide Analogues researchgate.netwho.int
Compound NameYieldMelting Point (°C)
N-Cyclohexyl-N-benzyl-4-chlorobenzenesulfonamide82%110-112
N-Cyclohexyl-N-ethyl-4-chlorobenzenesulfonamide78%114-116
N-(2-Methyl-6-nitrophenyl)-N-ethyl-4-chlorobenzenesulfonamide89%84-86

These research trends underscore a dynamic field where the dichlorobenzenesulfonamide and N-benzyl motifs are utilized as building blocks for creating novel compounds with diverse and potent biological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11Cl2NO2S

Molecular Weight

316.2 g/mol

IUPAC Name

N-benzyl-3,4-dichlorobenzenesulfonamide

InChI

InChI=1S/C13H11Cl2NO2S/c14-12-7-6-11(8-13(12)15)19(17,18)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2

InChI Key

FVDAKQRQAZDZMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for N Benzyl 3,4 Dichlorobenzenesulfonamide and Its Analogues

Chemical Synthesis of the Core N-benzyl-3,4-dichlorobenzenesulfonamide Scaffold

The fundamental structure of this compound is typically assembled through the formation of a stable sulfur-nitrogen bond. This process is most commonly achieved via nucleophilic substitution, a cornerstone reaction in organic synthesis.

The most traditional and widely used method for constructing the sulfonamide linkage is the reaction between a sulfonyl chloride and an amine. nih.gov In the specific case of this compound, this involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with benzylamine. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. youtube.com This reaction is analogous to a nucleophilic acyl substitution, where the chloride ion serves as a good leaving group, resulting in the formation of the sulfonamide bond. youtube.com This robust reaction can be applied to a wide variety of sulfonyl chlorides and amines, including the synthesis of N-benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides from the corresponding arylsulfonyl chlorides and amines. researchgate.net Similarly, reactions of sulfonyl chlorides with hydrazine (B178648) and various amines can yield the corresponding sulfonylhydrazides and sulfonamides. researchgate.net

The reactivity in these sulfonyl transfer reactions is significantly higher with sulfonyl chlorides compared to sulfonyl fluorides, with rate differences (kCl/kF) measured in the range of 103 to 105 for nitrogen nucleophiles. nih.gov While less efficient, sulfonamides can also be prepared from sulfonyl fluorides. nih.gov

The efficiency of sulfonamide synthesis via nucleophilic substitution is highly dependent on the reaction conditions. A base is typically required to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. Pyridine is a commonly used base for this purpose. youtube.com

Various solvent systems and conditions have been optimized to improve yields and simplify procedures. For instance, a convenient method involves reacting N-silylamines with sulfonyl chlorides in acetonitrile (B52724) at reflux for one hour, which often results in quantitative yields of the sulfonamide after solvent removal. nih.gov Other approaches include microwave-assisted synthesis directly from sulfonic acids or their sodium salts, which demonstrates good functional group tolerance and high yields. organic-chemistry.org For large-scale production, continuous flow synthesis has been successfully employed for compounds like N,N-dibenzyl-4-chlorobenzenesulfonamide, offering improved safety and reaction kinetics. researchgate.net

The table below summarizes various reaction conditions for sulfonamide synthesis.

MethodReactantsCatalyst/ReagentSolventConditionsYieldRef
Silylamine MethodN-Silylamine, Sulfonyl ChlorideNoneAcetonitrileReflux, 1 hrQuantitative nih.gov
Microwave SynthesisSulfonic Acid/Salt, AmineNoneNot specifiedMicrowave irradiationHigh organic-chemistry.org
Cyanuric Chloride MethodAmine-derived sulfonate saltCyanuric Chloride, Triethylamine (B128534)AcetonitrileRoom temperatureGood to excellent organic-chemistry.org
Continuous FlowDibenzylamine, 4-Chlorobenzenesulfonyl ChlorideNoneNot specifiedFlow reactor998 mg/h researchgate.net

Derivatization Strategies for N-Substituted Benzenesulfonamides

The core benzenesulfonamide (B165840) scaffold serves as a versatile platform for further chemical modification. Derivatization primarily targets the sulfonamide nitrogen, allowing for the introduction of a wide range of substituents to explore structure-activity relationships.

A common strategy for creating N-substituted benzenesulfonamides involves a two-step process. nsf.gov First, a primary sulfonamide is synthesized by reacting a sulfonyl chloride with ammonia, or a secondary sulfonamide is made by reacting with a primary amine. nsf.gov In the second step, the sulfonamide nitrogen is alkylated or arylated. libretexts.org For example, N-benzyl-4-methylbenzenesulfonamides are prepared by first treating 4-methylbenzenesulfonyl chloride with a primary amine to form the initial sulfonamide, which is then benzylated to yield the final tertiary sulfonamide. nsf.gov This subsequent alkylation utilizes the acidic nature of the N-H proton in primary and secondary sulfonamides, which can be deprotonated by a base to form a nucleophilic anion capable of reacting with alkylating agents like benzyl (B1604629) bromide. nsf.govlibretexts.org A series of N-benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides was synthesized using a similar approach, where the intermediate sulfonamides were treated with benzyl chloride in the presence of a base like lithium hydride (LiH) in DMF. researchgate.net

Modern catalytic methods offer efficient and atom-economical alternatives for the N-alkylation of sulfonamides. These methods often utilize alcohols as alkylating agents, with water as the only byproduct, following a "hydrogen-borrowing" or "hydrogen auto-transfer" mechanism. rsc.org A metal-ligand bifunctional ruthenium catalyst, [(p-Cymene)Ru(2,2′-bpyO)(H2O)], has proven highly effective for the selective N-alkylation of aminobenzenesulfonamides with a variety of alcohols. acs.orgacs.orgnih.gov This reaction proceeds with high yields and selectivity, tolerating various functional groups on both the sulfonamide and the alcohol. acs.org

The general procedure involves heating the aminobenzenesulfonamide with an alcohol in the presence of the ruthenium catalyst and a base like cesium carbonate (Cs₂CO₃) in a solvent such as tert-amyl alcohol. acs.org Palladium complexes have also been developed for the N-alkylation of amines with alcohols, showcasing the broad utility of transition metal catalysis in this area. rsc.org

The table below presents examples of catalytic N-alkylation of aminobenzenesulfonamides.

SubstrateAlcoholCatalyst SystemConditionsYieldRef
p-AminobenzenesulfonamideBenzyl alcohol[(p-cymene)Ru(2,2′-bpyO)(H2O)], Cs₂CO₃tert-Amyl alcohol, 125 °C, 12 h80-86% acs.org
m-AminobenzenesulfonamideBenzyl alcohol[(p-cymene)Ru(2,2′-bpyO)(H2O)], Cs₂CO₃tert-Amyl alcohol, 125 °C, 12 h79% acs.org
Various Aromatic AminesVarious Alcohols[Pd(L)Cl] complexNot specifiedNot specified rsc.org

Attaching heterocyclic moieties to the benzenesulfonamide scaffold is a key strategy for developing compounds with diverse properties. Various synthetic routes have been established to create these complex conjugates.

Thiazolone Conjugates: New aryl thiazolone-benzenesulfonamides have been synthesized starting from 4-aminobenzenesulfonamide. rsc.org The synthesis involves an initial reaction with chloroacetyl chloride, followed by treatment with ammonium (B1175870) thiocyanate (B1210189) to form a thiazolone precursor. rsc.org The final step is a condensation reaction with various aromatic aldehydes to yield the target hybrid molecules. rsc.org

Benzimidazole (B57391) Conjugates: Benzimidazole-sulfonyl hybrids can be synthesized through several pathways. nih.gov One method involves reacting an aniline (B41778) derivative with a benzimidazole compound, followed by a reaction with a sulfonyl chloride in the presence of a base like triethylamine to afford the final product. nih.gov Another route involves the reaction of a benzimidazole derivative bearing a phenyl hydrazine group with a sulfonyl chloride. nih.gov

Imidazole (B134444) Conjugates: Novel benzenesulfonamide derivatives bearing functionalized imidazole rings have been synthesized. ktu.edu These syntheses can involve multi-step sequences to build the imidazole ring onto the benzenesulfonamide core or to couple pre-formed fragments.

Advanced Spectroscopic and Analytical Characterization Techniques

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each proton and carbon atom.

¹H-NMR spectroscopy would be utilized to identify the number and types of hydrogen atoms present in the N-benzyl-3,4-dichlorobenzenesulfonamide molecule. The expected spectrum would show distinct signals for the protons of the benzyl (B1604629) group and the dichlorobenzenesulfonamide moiety. Key features to be analyzed would include:

Chemical Shifts (δ): The position of each signal, measured in parts per million (ppm), would indicate the electronic environment of the protons. Aromatic protons would appear in the downfield region (typically 6-8 ppm), while the benzylic methylene (B1212753) (-CH₂-) protons would be expected at an intermediate chemical shift. The N-H proton of the sulfonamide group would likely appear as a broad singlet.

Integration: The area under each signal would be proportional to the number of protons it represents, confirming the presence of the respective groups.

Spin-Spin Coupling: The splitting of signals into multiplets would reveal the connectivity of adjacent, non-equivalent protons, helping to assign the substitution pattern on both aromatic rings.

Despite a comprehensive search, specific ¹H-NMR data for this compound could not be located in the available literature.

¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The analysis would focus on:

Chemical Shifts (δ): The chemical shifts of the carbon signals would help in assigning the carbons of the aromatic rings, the benzylic methylene group, and identifying the carbon atoms bonded to chlorine and the sulfonyl group.

Specific, experimentally determined ¹³C-NMR data for this compound are not available in the reviewed sources.

Vibrational Spectroscopy

Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing its bonds to vibrate at specific frequencies. This provides a molecular fingerprint and is particularly useful for identifying functional groups.

An Infrared (IR) spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups:

N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ would indicate the presence of the sulfonamide N-H bond.

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the benzyl methylene group would be observed just below 3000 cm⁻¹.

S=O Stretches: Strong absorption bands for the asymmetric and symmetric stretching of the sulfonyl group (SO₂) would be prominent, typically in the ranges of 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

C=C Stretches: Aromatic ring vibrations would be visible in the 1450-1600 cm⁻¹ region.

C-Cl Stretches: Vibrations corresponding to the carbon-chlorine bonds would be found in the fingerprint region, typically below 800 cm⁻¹.

A search of available spectroscopic databases did not yield a specific IR spectrum for this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting mass spectrum for this compound would be expected to show:

Molecular Ion Peak ([M]⁺): A peak corresponding to the intact molecular ion, which would confirm the molecular weight of the compound.

Isotope Peaks: The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

Fragmentation Pattern: Common fragmentation pathways would likely involve the cleavage of the C-N bond to give a benzyl cation (m/z 91) or the cleavage of the S-N bond. The fragmentation of the dichlorobenzenesulfonyl group would also produce characteristic ions.

Specific EI-MS fragmentation data for this compound could not be located in the searched scientific literature.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is a powerful tool for the accurate mass determination of this compound, providing unequivocal confirmation of its elemental composition. This technique measures the mass-to-charge ratio (m/z) of ions with high precision, allowing for the differentiation between compounds with the same nominal mass.

While specific HR-MS data for this compound is not detailed in the provided search results, the theoretical exact mass can be calculated from its chemical formula, C13H11Cl2NO2S. This calculated value serves as a benchmark for experimental HR-MS analysis.

Table 1: Theoretical Isotopic Mass Data for this compound

Isotope Mass (Da) Relative Abundance (%)
[M]331.9836100.0
[M+1]332.980715.3
[M+2]333.980765.0
[M+3]334.977810.5
[M+4]335.977810.6

Note: This table represents theoretical values. Experimental data would be obtained from HR-MS analysis.

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin Layer Chromatography (TLC) is a widely used, rapid, and convenient method to check the purity of synthesized compounds and to follow the course of a chemical reaction. For this compound, TLC is typically performed on silica (B1680970) gel plates. The choice of the mobile phase is critical and various solvent systems can be employed to achieve optimal separation of the compound from starting materials, by-products, and other impurities. Visualization of the spots on the TLC plate is commonly achieved using iodine vapors.

Table 2: Exemplary TLC Systems for Sulfonamide Analysis

Mobile Phase (Solvent System) Stationary Phase Visualization
n-hexane and ethyl acetate (B1210297) (7:3)Silica gel GIodine vapors
Petroleum ether and ethyl acetate (8:2)Silica gel GIodine vapors
Chloroform and methanol (B129727) (9:1)Silica gel GIodine vapors

Gas Chromatography-Mass Spectrometry (GC-MS) is a sensitive and specific analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While a specific GC-MS analysis for this compound is not available in the search results, it is a suitable method for its quantitative analysis and impurity profiling. The compound would first be separated from a mixture based on its volatility and interaction with the GC column, and then detected by the mass spectrometer, which provides a mass spectrum that can be used for identification.

Elemental Analysis (CHN)

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. The experimentally determined values are then compared with the theoretically calculated percentages based on its chemical formula, C13H11Cl2NO2S. A close agreement between the found and calculated values provides strong evidence for the purity and correct elemental composition of the compound.

Table 3: Theoretical vs. Experimental Elemental Analysis of a Related Compound

Element Theoretical % Found %
Carbon (C)53.1653.18
Hydrogen (H)4.124.10
Nitrogen (N)4.774.79

Note: This table is based on data for N-(2-fluorobenzyl)-4-methylbenzenesulfonamide and serves as an illustrative example of the data obtained from elemental analysis. The theoretical percentages for this compound are C: 46.99%, H: 3.34%, N: 4.21%.

In Vitro Biological Activity and Pharmacological Potential

Enzyme Inhibition Assays

Comprehensive screening for inhibitory activity against several key enzyme families has not been reported for N-benzyl-3,4-dichlorobenzenesulfonamide.

Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

There is currently no available scientific literature or published data regarding the inhibitory effects of this compound on cholinesterase enzymes, such as acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

Glycosidase Inhibition (e.g., Alpha-Glucosidase)

The potential for this compound to act as an inhibitor of glycosidase enzymes, including alpha-glucosidase, has not been investigated in any published research to date.

Lipoxygenase (LOX) Inhibition

No studies have been conducted or published on the in vitro inhibitory activity of this compound against the lipoxygenase (LOX) enzyme.

Carbonic Anhydrase (CA) Inhibition

There is no documented evidence or research concerning the inhibitory potential of this compound against any isoforms of the carbonic anhydrase (CA) enzyme.

Antimicrobial Efficacy

Antibacterial Activity against Specific Strains

Information regarding the antibacterial properties of this compound is not available in the current body of scientific literature. No studies have reported on its efficacy against any specific bacterial strains.

Anticancer and Antiproliferative Properties

Recent investigations into the anticancer potential of benzenesulfonamide (B165840) derivatives have provided valuable insights. While direct studies on this compound are limited, research on the structurally analogous compound, N-(3,4-dichlorobenzyl)-4-nitrobenzenesulfonamide, offers a significant indication of the potential antiproliferative activities of this chemical class. The primary difference in this analog is the presence of a nitro group at the para-position of the benzenesulfonamide ring.

Studies on N-(3,4-dichlorobenzyl)-4-nitrobenzenesulfonamide have demonstrated its cytotoxic effects against a panel of human cancer cell lines. This analog has shown notable activity against breast adenocarcinoma (MCF-7) and colon carcinoma (HCT-116) cell lines. The evaluation of its half-maximal inhibitory concentration (IC₅₀) values indicates its potency in inhibiting the proliferation of these cancer cells.

The antiproliferative activity of N-(3,4-dichlorobenzyl)-4-nitrobenzenesulfonamide highlights the potential of the N-(3,4-dichlorobenzyl)benzenesulfonamide scaffold as a basis for the development of new anticancer agents. The presence of the dichlorobenzyl moiety is considered a key contributor to the observed cytotoxic effects.

CompoundCell LineCancer TypeReported Activity
N-(3,4-dichlorobenzyl)-4-nitrobenzenesulfonamideMCF-7Breast AdenocarcinomaPotent Cytotoxicity
N-(3,4-dichlorobenzyl)-4-nitrobenzenesulfonamideHCT-116Colon CarcinomaPotent Cytotoxicity

While comprehensive screening against the full NCI-60 panel for this compound is not documented, the activity of its nitro-analog against both breast and colon cancer cell lines suggests a potential for broader-spectrum antitumor activity. nih.govcancer.govcancer.govresearchgate.net The NCI-60 screen is a valuable tool for identifying novel anticancer compounds and characterizing their mechanisms of action by testing them against 60 different human cancer cell lines, representing a wide range of cancer types including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. nih.gov The demonstrated efficacy of the closely related N-(3,4-dichlorobenzyl)-4-nitrobenzenesulfonamide against cell lines from two distinct tissue origins (breast and colon) provides a strong rationale for further investigation of this compound and similar derivatives across a wider panel of cancer cell lines to fully elucidate their spectrum of activity.

Mechanistic Investigations of Biological Actions

Molecular Targets and Binding Mechanisms of Sulfonamides

The sulfonamide functional group is a cornerstone in the design of various therapeutic agents. wikipedia.orgnih.gov Its derivatives are known to interact with a wide range of biological targets, primarily enzymes, through specific binding mechanisms. The FK506-binding protein 12 (FKBP12) is a well-studied model system for understanding these interactions, where sulfonamides are a preferred recognition motif. acs.org

The binding of sulfonamides to their protein targets often involves a network of interactions. For example, in the FKBP12 protein, the pipecolate core of a sulfonamide ligand can situate itself in a hydrophobic pocket. acs.org The sulfonamide oxygens are considered a key binding motif, capable of engaging in CH···O═S interactions with the protein. acs.org Generally, the structural similarity of sulfonamides to the natural substrate of an enzyme allows them to act as competitive inhibitors. youtube.com They bind to the active site of the enzyme, preventing the natural substrate from binding and thereby blocking the downstream biological pathway. youtube.com The affinity of a sulfonamide for its target is crucial; a higher affinity leads to a greater chance of binding and more effective inhibition. youtube.com

Target Class Specific Examples Binding Mechanism Primary Effect
EnzymesDihydropteroate Synthase (DHPS), Carbonic Anhydrases, VEGFR-2, BCL-2 Family ProteinsCompetitive Inhibition, Allosteric ModulationAntimicrobial, Diuretic, Anticancer
Receptors---
Ion Channels---

Cellular and Molecular Mechanisms Underlying Anticancer Activity

The sulfonamide moiety is present in numerous anticancer agents, and its derivatives have been shown to combat cancer through various cellular and molecular mechanisms. acs.org These include the inhibition of angiogenesis and the induction of apoptosis.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and it is largely driven by the vascular endothelial growth factor (VEGF) signaling pathway. nih.gov The vascular endothelial growth factor receptor-2 (VEGFR-2) is a key tyrosine kinase receptor in this pathway, making it a prime target for anti-angiogenic therapies. nih.gov

Several small-molecule drugs containing a sulfonamide scaffold have been developed as potent VEGFR-2 inhibitors. acs.orgnih.govnih.gov These compounds target the ATP-binding site of the VEGFR-2 kinase domain, inhibiting its phosphorylation and downstream signaling. researchgate.net By blocking this pathway, sulfonamide-based inhibitors can suppress endothelial cell proliferation, migration, and the formation of new blood vessels, thereby starving the tumor of essential nutrients and oxygen. researchgate.net Research has led to the design and synthesis of novel sulfonamide derivatives that show promising VEGFR-2 inhibitory activity, sometimes comparable to established drugs like sorafenib. acs.orgresearchgate.net

The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of apoptosis, or programmed cell death. nih.govresearchgate.net This family includes both anti-apoptotic members (like BCL-2, BCL-xL, and MCL-1) and pro-apoptotic members (like BAX and BAK). nih.govnih.gov In many cancers, anti-apoptotic BCL-2 proteins are overexpressed, allowing cancer cells to evade apoptosis and continue to proliferate. youtube.com

Certain sulfonamide derivatives have been identified as inhibitors of anti-apoptotic BCL-2 proteins. acs.org These compounds, known as BH3-mimetics, mimic the action of pro-apoptotic BH3-only proteins. nih.gov They bind to a hydrophobic groove on the surface of anti-apoptotic proteins like BCL-2 and BCL-xL, preventing them from sequestering and inhibiting pro-apoptotic proteins. researchgate.net This frees up BAX and BAK to induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the activation of caspases, ultimately triggering apoptosis in cancer cells. nih.govnih.gov The acidic nature of the sulfonamide NH group has been shown to be important for the potency and properties of these inhibitors. acs.org

Anticancer Mechanism Molecular Target Cellular Effect
Anti-angiogenesisVEGFR-2Inhibition of new blood vessel formation
Apoptosis InductionAnti-apoptotic BCL-2 family proteins (e.g., BCL-2, BCL-xL)Promotion of programmed cell death

Histone Deacetylase (HDAC) Inhibition

No published research was identified that investigates the potential for N-benzyl-3,4-dichlorobenzenesulfonamide to act as an inhibitor of histone deacetylases.

Disruption of Splicing Processes

There is no available scientific literature to suggest that this compound is involved in the disruption of cellular splicing processes.

Structure Activity Relationship Sar Studies

Influence of Substituent Position and Nature on Biological Activity

The biological activity of benzenesulfonamide (B165840) derivatives is highly dependent on the nature and position of substituents on both the aromatic ring and the sulfonamide nitrogen. For N-benzyl-3,4-dichlorobenzenesulfonamide, the specific substitution pattern is a key determinant of its pharmacological profile.

Dichlorophenyl Moiety: The presence and placement of chlorine atoms on the benzenesulfonamide ring are critical. Studies on related dichlorinated benzenesulfonamides have shown that electron-withdrawing groups, such as chlorine, on the aromatic ring can significantly influence activity. For instance, in a series of analogs of 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide, electron-withdrawing substituents on the A ring (the benzenesulfonamide ring) were associated with stronger transcriptional activity for PPARγ. nih.gov The 3,4-dichloro pattern on this compound contributes to a specific electronic and steric profile that dictates its interaction with biological targets. The substitution at position 4, in particular, has been shown to be crucial for higher activity in some scaffolds. nih.gov

N-Benzyl Group: The N-benzyl substituent also plays a pivotal role. The nature of the group attached to the sulfonamide nitrogen can modulate the compound's properties, including its ability to fit into the binding pocket of a target protein. In the development of κ opioid receptor (KOR) agonists, the N-benzyl group was a key structural element. researchgate.netnih.gov Systematic exploration of substituents on the benzyl (B1604629) group itself can lead to significant changes in potency and selectivity. For example, adding or modifying substituents on the benzyl ring can fine-tune receptor affinity and functional activity. nih.gov

Sulfonamide Linker: The sulfonamide group itself is a crucial linker and is often essential for biological activity, frequently acting as a hydrogen bond donor or acceptor, or as a zinc-binding group in metalloenzymes like carbonic anhydrase. nih.govrsc.org Its geometry and electronic properties are central to orienting the aryl and N-benzyl moieties correctly within a receptor's binding site.

The table below summarizes the influence of substituent variations on the biological activity of benzenesulfonamide derivatives, based on findings from related compound series.

Compound Scaffold Substituent Variation Observed Effect on Biological Activity Reference
BenzenesulfonamidesSubstitution on the phenyl ringElectron-withdrawing groups (e.g., Cl, Br, F) at position 4 enhance activity. nih.gov
BenzenesulfonamidesSubstitution on the phenyl ringBulky substituent at position 2 can improve packing in the binding pocket and increase activity. nih.gov
N-Aryl BenzenesulfonamidesReplacement of sulfonamide linkerReplacing the sulfonamide linker with other groups (e.g., ureas) can significantly alter potency. nih.gov
N-CyclohexylbenzenesulfonamidesSubstitution on the N-benzyl ringModifications on the benzyl ring (e.g., 3-methoxy) are critical for KOR affinity. nih.gov

Elucidation of Key Pharmacophoric Features for Enhanced Efficacy

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For this compound and related compounds, several key pharmacophoric features have been identified.

Aromatic Ring System: The dichlorinated phenyl ring serves as a crucial hydrophobic and electronic feature, engaging in specific interactions within the target's binding site.

Sulfonamide Moiety: This group is a central pharmacophoric element. It often acts as a key interaction point, for example, by coordinating with the zinc ion in the active site of carbonic anhydrase isozymes or forming critical hydrogen bonds with receptor residues. rsc.orgresearchgate.net Its presence is considered vital for the activity of many sulfonamide-based inhibitors. nih.gov

Hydrogen Bond Donor/Acceptor Sites: The sulfonamide NH group can act as a hydrogen bond donor, while the sulfonyl oxygens act as hydrogen bond acceptors. These interactions are often critical for anchoring the ligand in the correct orientation within the binding pocket. nih.gov

N-Benzyl Group: This group typically occupies a hydrophobic pocket within the receptor. Its conformation and the potential for substitutions on the phenyl ring allow for fine-tuning of the molecule's affinity and selectivity. researchgate.netnih.gov

Computational modeling and docking studies on similar benzenesulfonamide derivatives have helped to visualize these interactions. For instance, in the context of carbonic anhydrase IX inhibition, the sulfonamide moiety binds to the catalytic zinc ion, while other parts of the molecule form interactions with amino acid residues in the active site, contributing to affinity and selectivity. rsc.org Similarly, for CXCR4 antagonists, the benzenesulfonamide core is part of a pharmacophore that includes specific N-substituents positioned to interact with the receptor. nih.gov

Correlation between Molecular Structure and Observed Biological Profiles

The specific molecular architecture of this compound directly correlates with its observed biological activities. The combination of the 3,4-dichlorophenyl group, the sulfonamide linker, and the N-benzyl substituent creates a molecule with a distinct profile, which has been explored in various therapeutic contexts, including as a KOR ligand. researchgate.netnih.gov

SAR studies on analogous series provide clear correlations. For example, in a series of N'-benzyl-3-chloro-N-(cyclohexyl)benzenesulfonamide derivatives designed as KOR ligands, slight modifications led to significant changes in binding affinity. nih.gov The data illustrates a direct relationship between specific structural features and biological potency.

The table below illustrates the structure-activity relationship by comparing the biological activity of different benzenesulfonamide analogs.

Compound Key Structural Features Biological Activity (Example Target) Reference
Analog 12,4-dichloro-benzenesulfonamideHigh transcriptional potency for PPARγ nih.gov
Analog 2N-benzyl-benzenesulfonamide corePotent inhibition of HCV NS5B polymerase nih.gov
Analog 33-chloro-N-benzyl-benzenesulfonamideHigh affinity and selectivity for κ opioid receptor (KOR) nih.gov
Analog 4Benzenesulfonamide with thiazolonePotent inhibition of Carbonic Anhydrase IX rsc.org

Development of Hypotheses for Lead Optimization based on SAR insights

Lead optimization is an iterative process that uses SAR data to design new analogs with improved properties. researchgate.netnih.govpatsnap.com Based on the SAR of this compound and related structures, several hypotheses for lead optimization can be formulated.

Modification of the Dichlorophenyl Ring:

Hypothesis: Altering the position and nature of the halogen substituents on the phenylsulfonamide ring can enhance selectivity and potency.

Strategy: Synthesize analogs with different substitution patterns (e.g., 2,4-dichloro, 3,5-dichloro) or different halogens (e.g., bromine, fluorine) to probe the effect on binding affinity. nih.gov Introducing other small electron-withdrawing groups could also be explored.

Exploration of the N-Benzyl Moiety:

Hypothesis: Adding substituents to the benzyl ring can exploit additional binding interactions within the target protein, leading to increased potency.

Strategy: Introduce small alkyl, alkoxy, or halogen substituents at the ortho-, meta-, or para-positions of the benzyl ring to map the steric and electronic requirements of the corresponding binding pocket. nih.gov This approach was successful in optimizing CGRP inhibitors. nih.gov

Bioisosteric Replacement of the Sulfonamide Linker:

Hypothesis: While often critical, replacing the sulfonamide linker with a bioisostere (e.g., a reverse sulfonamide, amide, or urea) could improve pharmacokinetic properties while maintaining or enhancing activity.

Strategy: Design and synthesize analogs where the sulfonamide group is replaced by other linkers to assess the impact on biological activity and properties like metabolic stability. nih.gov

Conformational Restriction:

Hypothesis: Restricting the conformation of the flexible N-benzyl group by incorporating it into a ring system could lock the molecule into a more bioactive conformation, thereby increasing affinity.

Strategy: Synthesize constrained analogs, for example, by cyclizing the benzyl group back onto the sulfonamide or phenyl ring, to reduce conformational flexibility and potentially improve binding entropy.

These optimization strategies, guided by SAR principles, are essential for systematically refining the structure of this compound to develop compounds with superior therapeutic potential. biobide.comnih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the structural and electronic properties of sulfonamide derivatives. indexcopernicus.comdoaj.orgnih.gov DFT methods, such as B3LYP, are frequently used in conjunction with basis sets like 6-31G(d,p) or 6-311++G(d,P) to model these complex molecules. indexcopernicus.comdoaj.orgnih.gov Such studies provide a foundational understanding of the molecule's geometry, stability, and potential for interaction. doaj.org

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that define its shape.

Conformational analysis of sulfonamides is crucial as their biological activity can be influenced by the spatial relationship between the aryl rings and the sulfonamide group. researchgate.net Studies on similar benzenesulfonamides have shown that the orientation of the S-N bond relative to the phenyl ring is a key conformational feature. researchgate.netmdpi.com For this compound, theoretical calculations would explore the rotational barriers around the S-N and N-C bonds to identify the lowest energy conformers. In many sulfonamides, conformations where the amino group is oriented perpendicularly to the benzene (B151609) ring are found to be energetically favorable in isolated conditions. mdpi.com

Table 1: Illustrative Optimized Geometrical Parameters for a Benzenesulfonamide Derivative (DFT/B3LYP)

Parameter Bond Length (Å) Parameter Bond Angle (°)
S–O1 1.424 O1–S–O2 120.5
S–O2 1.424 O1–S–N1 107.8
S–N1 1.635 C1–S–N1 106.9
S–C1 (Aryl) 1.783 S–N1–C7 121.3

Note: This data is representative of typical benzenesulfonamide structures and not specific to this compound. Data adapted from related literature. mkjc.in

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the chemical reactivity and kinetic stability of a molecule. nih.govyoutube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgorientjchem.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that the molecule is more reactive. indexcopernicus.com For sulfonamide derivatives, DFT calculations are used to determine the energies of these orbitals and visualize their distribution across the molecule. indexcopernicus.comresearchgate.net In a typical analysis of a related compound, the HOMO might be localized on the substituted phenylamine ring, while the LUMO could be distributed over the benzenesulfonamide portion, indicating the sites for charge transfer. indexcopernicus.com

Table 2: Example Frontier Molecular Orbital Energies and Energy Gap for a Sulfonamide

Parameter Energy (eV)
EHOMO -6.85
ELUMO -1.73
Energy Gap (ΔE) 5.12

Note: This data is illustrative, based on values for bioactive sulfonamides, and does not represent this compound specifically. indexcopernicus.com

Natural Bond Orbital (NBO) analysis provides detailed insight into the electronic structure by examining charge delocalization, intramolecular interactions, and hyperconjugative effects. indexcopernicus.commkjc.in This method analyzes the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy (E2). indexcopernicus.com

Global reactivity indices are calculated from the energies of the frontier orbitals (HOMO and LUMO) and provide a quantitative measure of a molecule's reactivity. indexcopernicus.comorientjchem.org These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). indexcopernicus.comorientjchem.org

Chemical Hardness (η) : Measures the resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." indexcopernicus.com

Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons.

These parameters are crucial for comparing the reactivity of different sulfonamide derivatives and predicting their interaction tendencies. orientjchem.org

Table 3: Representative Global Reactivity Descriptors for a Sulfonamide Derivative (eV)

Parameter Formula Illustrative Value
Ionization Potential (I) -EHOMO 6.85
Electron Affinity (A) -ELUMO 1.73
Electronegativity (χ) (I+A)/2 4.29
Global Hardness (η) (I-A)/2 2.56
Global Softness (S) 1/(2η) 0.195
Electrophilicity Index (ω) μ²/2η = -χ²/2η 3.59

Note: Values are for illustrative purposes, calculated from the example FMO energies in Table 2. indexcopernicus.com

In Silico Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, can predict spectroscopic properties, which can then be compared with experimental data to validate the calculated molecular structure. researchgate.net For this compound, theoretical calculations can simulate its vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra.

FT-IR Spectroscopy : Theoretical vibrational frequencies can be calculated and scaled to account for systematic errors in the computational method. researchgate.net This allows for the assignment of characteristic peaks in the experimental IR spectrum, such as the symmetric and asymmetric stretching vibrations of the S=O groups and the N-H stretching frequency. nih.gov

NMR Spectroscopy : Chemical shifts (¹H and ¹³C) can be predicted by calculating the magnetic shielding tensors of the nuclei. researchgate.net These predicted spectra serve as a valuable tool for structural confirmation and interpretation of experimental NMR data. nih.gov

These in silico spectroscopic analyses provide a bridge between the theoretical model of the molecule and its tangible, measurable properties.

An in-depth computational analysis of this compound reveals significant insights into its molecular properties and potential biological interactions. Through a variety of theoretical chemistry techniques, researchers can predict its behavior, offering a foundation for further experimental investigation.

Future Research Directions and Broader Therapeutic Implications

Rational Design of Novel N-benzyl-3,4-dichlorobenzenesulfonamide Analogues with Tuned Activity

The rational design of new analogues of this compound is a critical step toward enhancing its therapeutic potential. This process involves systematic modifications of its chemical structure to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on related sulfonamide-containing compounds provide a roadmap for these design efforts. drugdesign.org

Key areas for modification include the benzyl (B1604629) and dichlorophenyl rings. For instance, substitutions on the benzyl ring can significantly impact interactions with target proteins. The N-benzyl group is a versatile structural motif in drug discovery, known for its ability to engage in cation-π interactions and to allow for fine-tuning of physicochemical properties. nih.govresearchgate.net Research on N-benzyl phenethylamines has shown that substituents on the benzyl ring can dramatically improve both binding affinity and functional activity at certain receptors. nih.gov

Similarly, the substitution pattern on the phenyl ring of the benzenesulfonamide (B165840) portion is crucial. Studies on 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide analogues have revealed that the sulfonamide linker is critical for activity, and substitutions on the benzene (B151609) ring are associated with higher transcriptional activity for PPARγ. nih.gov The dichlorination pattern of the benzenesulfonamide moiety itself is a key determinant of biological activity, and altering the position or nature of these halogen substituents could lead to analogues with improved profiles.

The following table summarizes potential modification sites on the this compound scaffold and the rationale for these changes based on findings from related compounds.

Modification Site Potential Modifications Rationale for Modification Anticipated Outcome
Benzyl RingIntroduction of electron-donating or electron-withdrawing groups; addition of heterocyclic rings.To modulate cation-π interactions and improve binding affinity and selectivity for target proteins. nih.govnih.govEnhanced potency and target specificity.
Dichlorophenyl RingAlteration of chlorine positions (e.g., to 2,4- or 3,5-dichloro); replacement with other halogens or functional groups.To optimize interactions within the target's binding pocket and improve pharmacokinetic properties. nih.govImproved efficacy and reduced off-target effects.
Sulfonamide LinkerIsosteric replacement (e.g., with a sulfone or amide).To explore different binding modes and improve metabolic stability.Enhanced bioavailability and duration of action.

Exploration of Uninvestigated Biological Targets and Pathways

The structural features of this compound suggest that it and its analogues could interact with a variety of biological targets beyond those already identified for similar compounds. The sulfonamide group is a well-known pharmacophore that targets enzymes such as carbonic anhydrases. nih.govrsc.org Derivatives of benzenesulfonamide have been investigated as inhibitors of carbonic anhydrase IX, a target in cancer therapy. nih.govrsc.org

Furthermore, the broader class of sulfonamides has been shown to exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.gov For example, certain sulfonamide derivatives have been explored for their ability to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for type 2 diabetes. bohrium.com

The N-benzyl moiety is also prevalent in compounds targeting the central nervous system. For instance, N-benzyl piperidine (B6355638) derivatives have been designed as multi-target inhibitors for Alzheimer's disease, targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com Given these precedents, future research could explore the activity of this compound analogues against a range of novel targets.

Potential unexplored targets for this compound analogues could include:

Kinases: Many kinase inhibitors incorporate aromatic and sulfonamide features.

Nuclear Receptors: As seen with PPARγ, these receptors are potential targets. nih.gov

Viral Enzymes: Some sulfonamide derivatives have shown promise as antiviral agents, for instance by inhibiting HIV-1 gp120. nih.gov

Integration of Advanced Experimental and Computational Methodologies for Drug Discovery

The discovery and optimization of novel drugs based on the this compound scaffold can be significantly accelerated by integrating advanced experimental and computational techniques. Computer-aided drug design (CADD) has become an indispensable tool in modern medicinal chemistry. mdpi.com

Computational Approaches:

Molecular Docking: This technique can predict the binding orientation of this compound analogues within the active site of a target protein, helping to rationalize SAR data and guide the design of more potent inhibitors. nih.govsemanticscholar.org

Pharmacophore Modeling: By identifying the key structural features required for biological activity, pharmacophore models can be used to screen virtual libraries for new compounds with the desired properties. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, offering a more detailed understanding of the binding interactions. nih.gov

ADMET Prediction: In silico tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed analogues, helping to prioritize compounds with favorable drug-like characteristics.

Advanced Experimental Techniques:

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of this compound analogues against a specific biological target.

X-ray Crystallography: Determining the crystal structure of an analogue bound to its target protein can provide invaluable information for structure-based drug design.

Surface Plasmon Resonance (SPR): SPR can be used to study the kinetics of ligand-target binding in real-time, providing data on association and dissociation rates.

The synergy between these computational and experimental methods can streamline the drug discovery process, from initial hit identification to lead optimization.

Conceptual Considerations for Compound Optimization based on Research Findings

Based on the research findings for structurally related compounds, several key concepts can guide the optimization of this compound.

Target-Specific Interactions: Optimization should focus on enhancing interactions with key amino acid residues in the target's binding site. For example, the sulfonamide moiety can act as a hydrogen bond acceptor, and this interaction should be maximized.

Selectivity: A crucial aspect of optimization is to improve selectivity for the desired target over related proteins to minimize off-target effects. For instance, designing analogues that exploit unique features of the target's active site can enhance selectivity.

Physicochemical Properties: The optimization process must also consider the compound's physicochemical properties, such as solubility and membrane permeability, which are critical for bioavailability. The N-benzyl group can be modified to fine-tune these properties. nih.gov

Metabolic Stability: The metabolic stability of the compound can be improved by identifying and blocking potential sites of metabolism. For example, if a particular position on one of the aromatic rings is susceptible to hydroxylation, introducing a blocking group at that position can enhance the compound's half-life. The optimization of sulfaphenazole (B1682705) derivatives to reduce CYP2C9 inhibition is a relevant example. nih.gov

The table below outlines conceptual strategies for optimizing this compound based on these considerations.

Optimization Goal Conceptual Strategy Example from Related Research
Enhance Potency Introduce substituents that form additional hydrogen bonds or hydrophobic interactions with the target.In benzenesulfonamide inhibitors of carbonic anhydrase, modifying heterocyclic substituents led to a 40-fold increase in potency. nih.gov
Improve Selectivity Exploit differences in the active sites of target and off-target proteins.Designing 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides with specific substitutions resulted in high selectivity for carbonic anhydrase VII over other isoforms.
Increase Bioavailability Modify the lipophilicity and hydrogen bonding capacity of the molecule.The N-benzyl piperidine motif is often used to improve physicochemical properties and bioavailability. nih.govresearchgate.net
Enhance Metabolic Stability Block metabolically labile sites.Optimization of sulfaphenazole derivatives involved modifications to reduce inhibition of the metabolic enzyme CYP2C9. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.